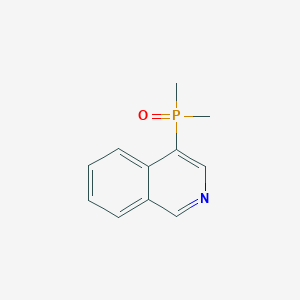

4-(Dimethylphosphoryl)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12NOP |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

4-dimethylphosphorylisoquinoline |

InChI |

InChI=1S/C11H12NOP/c1-14(2,13)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |

InChI Key |

WUBXIYNIXRFCBP-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Dimethylphosphoryl Isoquinoline

Strategic Retrosynthetic Analysis for the Isoquinoline (B145761) Skeleton with Phosphoryl Functionalization

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or readily synthesized precursors. For 4-(dimethylphosphoryl)isoquinoline (B6169046), two primary retrosynthetic strategies are considered: functionalization of a pre-formed isoquinoline core and cyclization of a precursor already bearing the phosphoryl moiety.

This strategy hinges on the late-stage introduction of the dimethylphosphoryl group onto a pre-existing isoquinoline scaffold. The most logical disconnection is the C4-P bond.

Retrosynthetic Disconnection: The primary disconnection is the bond between the C4 carbon of the isoquinoline ring and the phosphorus atom. This leads to two key synthons: an isoquinoline cation equivalent at C4 (or a synthetic equivalent like a halo-isoquinoline) and a dimethylphosphine (B1204785) oxide anion equivalent.

Practical Precursors: In a forward synthesis, this translates to a cross-coupling reaction. The most common precursor is a 4-halo-isoquinoline, such as 4-bromo- or 4-iodoisoquinoline, which can react with a phosphorus nucleophile like dimethylphosphine oxide. This approach benefits from the modularity and the well-documented chemistry of cross-coupling reactions on heteroaromatic systems. organic-chemistry.org

This alternative approach involves constructing the isoquinoline ring from acyclic or simpler cyclic precursors where the dimethylphosphoryl group is already incorporated. This method ensures the phosphoryl group is in the correct position from the outset.

Retrosynthetic Disconnection: The disconnections break one or more bonds of the isoquinoline's heterocyclic ring. For instance, employing a strategy analogous to the Povarov reaction involves disconnecting the N1-C8a and C4-C4a bonds, leading back to a phosphoryl-substituted aniline, an aldehyde, and an alkyne. ehu.esnih.gov Another possibility is disconnecting the N1-C1 and C3-C4 bonds, which might derive from a substituted 2-alkynylbenzaldehyde or ketoxime precursor that already carries the dimethylphosphoryl group on the alkynyl substituent. researchgate.net

Practical Precursors: This strategy requires the synthesis of more complex, functionalized precursors. Examples include (2-aminophenyl)diphenylphosphine oxide derivatives for Povarov-type syntheses or o-alkynyl benzaldehydes where the alkynyl group is functionalized with the target phosphoryl moiety. ehu.esnih.govresearchgate.net

Table 1: Comparison of Retrosynthetic Strategies

| Strategy | Key Disconnection | Precursors | Advantages | Challenges |

| Pre-functionalized Core | C4—P Bond | 4-Halo-isoquinoline, Dimethylphosphine oxide | Modularity; Utilizes well-established cross-coupling methods. | Requires selective synthesis of 4-halo-isoquinoline; Potential for side reactions at other positions. |

| Cyclization with Phosphoryl Moiety | Isoquinoline Ring Bonds (e.g., N1-C8a, C4-C4a) | Phosphoryl-substituted anilines, aldehydes, alkynes | Regiocontrol of phosphoryl group is pre-determined. | Requires synthesis of complex, multi-functionalized precursors; Cyclization yields can be sensitive to substituents. |

Precursor Synthesis and Functional Group Transformations

The success of either retrosynthetic strategy relies on the efficient preparation of the key intermediates.

The primary reagent for introducing the dimethylphosphoryl group in cross-coupling reactions is dimethylphosphine oxide. Its synthesis can be approached through several methods, often starting from more fundamental phosphorus compounds. A common route involves the controlled hydrolysis of a corresponding phosphinous chloride or the oxidation of a secondary phosphine (B1218219). Nickel-catalyzed couplings with H-phosphites or H-phosphine oxides can also yield the desired products. organic-chemistry.org

The synthesis of 4-halo-isoquinolines is crucial for the pre-functionalized core approach. A variety of methods exist for creating the isoquinoline skeleton itself, which can then be halogenated.

Palladium-Catalyzed Cyclization: One effective method involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, which can yield various substituted isoquinolines. organic-chemistry.org

Electrophilic Cyclization: The reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine donors can directly produce 4-iodoisoquinolines in good yields. organic-chemistry.org

Direct Halogenation: While direct halogenation of isoquinoline often favors other positions, specific conditions or the use of directing groups can facilitate substitution at C4. For related systems, such as 1,8-naphthalimides, nickel-catalyzed cross-coupling of 4-chloro derivatives has been demonstrated, highlighting the utility of chlorinated precursors. nih.gov

Table 2: Illustrative Conditions for 4-Iodoisoquinoline Synthesis

| Reaction Type | Precursors | Reagents/Catalyst | Outcome | Reference |

| Electrophilic Cyclization | 2-alkynyl-1-methylene azide aromatics | Iodine Donors (e.g., I₂) | 1,3-disubstituted 4-iodoisoquinolines | organic-chemistry.org |

| Coupling-Cyclization | o-Iodobenzaldehyde imine, terminal alkyne | Pd catalyst, then Cu catalyst | Substituted Isoquinolines (can be designed for C4 functionalization) | organic-chemistry.org |

C-P Bond Formation Strategies at the C4 Position of the Isoquinoline Ring

The key step in the pre-functionalization strategy is the formation of the C-P bond at the C4 position. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Hirao reaction and its modern variants are highly effective for this transformation. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, a 4-halo-isoquinoline) with a P(O)H compound, such as a secondary phosphine oxide (dimethylphosphine oxide). nih.govrsc.org

Key components of this catalytic system include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and robust catalyst precursor. organic-chemistry.orgrsc.org

Phosphine Ligand: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium center and facilitate the catalytic cycle. organic-chemistry.org The use of ligand-free systems where the phosphine oxide reagent itself acts as a ligand is also a greener alternative. rsc.orgscispace.com

Base: An organic base, such as triethylamine (B128534) (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃), is required to deprotonate the phosphine oxide and facilitate the reaction. organic-chemistry.orgnih.gov

Solvent: Aprotic polar solvents like DMF or ethereal solvents like THF are common, though solvent-free conditions under microwave irradiation have been developed for a more environmentally friendly process. rsc.orgscispace.com

The catalytic cycle generally proceeds via oxidative addition of the 4-halo-isoquinoline to the Pd(0) active catalyst, followed by transmetalation with the deprotonated dimethylphosphine oxide and subsequent reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. nih.gov

Table 3: Typical Catalyst Systems for Hirao-Type C-P Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Key Features | References |

| Pd(OAc)₂ | dppf / dippf | K₂CO₃ / Cs₂CO₃ | Toluene / Dioxane | Broad applicability for (het)aryl halides. | organic-chemistry.org |

| Pd(OAc)₂ | None (P-reagent as ligand) | NEt₃ | Ethanol / Solvent-free (MW) | "Green" protocol, avoids costly external ligands. | rsc.orgscispace.commdpi.com |

| NiCl₂ | None | NEt₃ | N/A (MW, solvent-free) | Alternative to palladium; different mechanistic pathway. | researchgate.net |

| Pd(PPh₃)₄ | (PPh₃) | NEt₃ | THF / Acetonitrile | The classical Hirao catalyst system. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Pd, Ni, Cu)

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-phosphorus (C–P) bonds with high efficiency and selectivity. The synthesis of this compound can be envisioned through the coupling of a pre-functionalized isoquinoline, such as a 4-haloisoquinoline or a 4-tosyloxyisoquinoline, with a suitable phosphorus-containing reagent.

Palladium-Catalyzed Cross-Coupling: The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites or secondary phosphine oxides, is a well-established method for C–P bond formation. In the context of this compound synthesis, this would involve the reaction of a 4-haloisoquinoline with dimethylphosphine oxide. Research on the phosphorylation of similar heterocycles, such as quinazolines, has demonstrated the feasibility of palladium-catalyzed C-O/P-H cross-coupling of 4-tosyloxyquinazolines with phosphine oxides, achieving moderate to excellent yields. researchgate.net This suggests a viable pathway for the synthesis of the target molecule. The choice of palladium catalyst and ligands is crucial for optimizing the reaction, with systems like Pd(OAc)₂ often being effective. semanticscholar.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively couple aryl chlorides with secondary phosphine oxides, such as diphenylphosphine (B32561) oxide, under mild conditions. rsc.org This methodology is particularly attractive as 4-chloroisoquinoline (B75444) can be a more readily available starting material than its bromo or iodo counterparts. The use of strongly donating bis-dialkylphosphine ligands can promote the catalytic coupling of a wide range of aryl chlorides. nih.gov Furthermore, nickel-catalyzed deaminative cross-electrophile coupling of Katritzky salts with halides presents another innovative approach for C(sp²)–C(sp³) bond formation, which could potentially be adapted for C–P bond formation. nih.gov

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions offer another avenue for the synthesis of functionalized isoquinolines. While direct copper-catalyzed phosphinylation of the C-4 position of isoquinoline has not been explicitly detailed for this specific product, copper-catalyzed methods for the synthesis of substituted isoquinolines are well-documented. For instance, copper(I)-catalyzed reactions of substituted 1,5-diynes with isoquinoline N-oxides have been used to produce isoquinoline-substituted isobenzofurans. rsc.orgacs.orgnih.gov Additionally, copper-catalyzed cascade reactions of 2-halobenzamides with β-keto esters provide access to 3,4-disubstituted isoquinolin-1(2H)-ones, which could serve as precursors. nih.gov The Goldberg–Ullmann-type coupling, a copper-catalyzed reaction of aryl halides with amides, has been successfully applied to synthesize 3-substituted isoquinoline derivatives, indicating the potential for C-N bond formation which could be extended to C-P bond formation with appropriate phosphorus nucleophiles. mdpi.com

Interactive Table: Comparison of Transition Metal-Catalyzed C-P Coupling Conditions for Heterocycles

| Catalyst System | Substrate Type | P-Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | Aryl Tosylate | H-Phosphonate/Phosphine Oxide | K₂CO₃ | Dioxane | 100 | 60-95 | researchgate.net |

| NiCl₂(dppp) | Aryl Chloride | Diphenylphosphine Oxide | Cs₂CO₃ | Toluene | 110 | 70-90 | rsc.org |

| CuI / DMEDA | Aryl Bromide | Lactam (for C-N) | K₂CO₃ | n-Butanol | 90-100 | 29-85 | mdpi.com |

Radical Phosphinylation Approaches

Radical reactions provide a powerful and often complementary approach to transition metal-catalyzed methods for C–P bond formation. These reactions typically proceed under mild conditions and can exhibit excellent functional group tolerance.

Visible-light-induced photoredox catalysis has emerged as a prominent strategy for generating phosphorus-centered radicals from precursors like secondary phosphine oxides. A proposed mechanism involves the single-electron oxidation of the phosphine oxide by an excited photocatalyst to generate a phosphinoyl radical. This radical can then add to the C4-position of the isoquinoline ring. Recent studies have demonstrated the feasibility of visible-light-mediated phosphorylation/cyclization of N-allylbenzamides with phosphine oxides to synthesize phosphoryl-substituted dihydroisoquinolones. oaepublish.comresearchgate.net This highlights the potential for direct C-H phosphinylation of the isoquinoline core, potentially at the C4 position, although regioselectivity can be a challenge. Metal-free methods for the direct C–H phosphonation of N-heterocycles with diphenylphosphine oxides have also been developed, utilizing a base like DBU in a green solvent. bohrium.com

Interactive Table: Radical Phosphinylation of N-Heterocycles

| Method | P-Reagent | Conditions | Heterocycle Scope | Reference |

| Visible-Light Photoredox | Diphenylphosphine Oxide | Photocatalyst (e.g., Ir complex), light | Dihydroisoquinolones | oaepublish.comresearchgate.net |

| Metal-Free | Diphenylphosphine Oxide | DBU, air, DMC | Quinoxalinones, Pyrazinones | bohrium.com |

Nucleophilic Substitution and Addition Strategies

Nucleophilic aromatic substitution (SNA_r) offers a classical yet effective method for introducing substituents onto aromatic rings, particularly those activated by electron-withdrawing groups or in specific heterocyclic systems. The synthesis of this compound could potentially be achieved via the reaction of a 4-haloisoquinoline with a suitable phosphorus-based nucleophile, such as the anion of dimethylphosphine oxide.

The success of this approach is highly dependent on the reactivity of the 4-haloisoquinoline. While direct SNA_r on unactivated aryl halides is challenging, the nitrogen atom in the isoquinoline ring can influence the electronic properties of the C4 position, potentially making it more susceptible to nucleophilic attack. Studies on the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazolines have shown a consistent preference for substitution at the 4-position. nih.gov This provides a strong precedent for the feasibility of a similar reaction on a 4-haloisoquinoline. The use of a strong base would be necessary to generate the phosphinoyl anion from dimethylphosphine oxide for the nucleophilic attack. The reaction of pentafluorophenyl-substituted quinolines with phenols has also been shown to proceed via nucleophilic aromatic substitution, demonstrating the utility of this approach for modifying heterocyclic systems. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

The optimization of reaction conditions is a critical step in developing any synthetic protocol to maximize yield, minimize side products, and ensure reproducibility. For the synthesis of this compound, several parameters would need to be carefully controlled.

In transition metal-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and temperature are all interconnected variables. For instance, in palladium-catalyzed reactions, the ligand can influence the rate of both oxidative addition and reductive elimination steps. In nickel-catalyzed couplings, the nature of the ligand is also paramount for achieving high efficiency. nih.gov The base plays a crucial role in both the catalytic cycle and, in the case of phosphine oxides, in generating the active phosphorus nucleophile.

For radical reactions, the choice of photocatalyst, light source, and solvent are key parameters. The quantum yield of the reaction can be highly dependent on these factors. In nucleophilic substitution reactions, the solvent polarity, temperature, and the nature of the leaving group on the isoquinoline ring will significantly impact the reaction rate and yield. For example, a more polar aprotic solvent would typically favor an SNA_r reaction. General optimization strategies for isoquinoline synthesis often involve screening different catalyst ratios, reaction times, and temperatures to find the optimal conditions for a specific transformation. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles is increasingly important in modern synthetic chemistry to reduce the environmental impact of chemical processes. Several strategies can be employed to make the synthesis of this compound more sustainable.

One of the key principles of green chemistry is the use of safer solvents. Traditional organic solvents often pose environmental and health risks. The use of water as a solvent for C-N bond formation has been explored, and similar principles could be applied to C-P bond formation where feasible. bohrium.com Other green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are derived from renewable resources and are considered more environmentally benign alternatives to solvents like THF or dichloromethane. sigmaaldrich.combohrium.comresearchgate.net

Coordination Chemistry and Ligand Architectures of 4 Dimethylphosphoryl Isoquinoline

Ligand Design Principles for Isoquinoline-Phosphine Analogues

The design of ligands based on the isoquinoline (B145761) framework is a cornerstone of modern organometallic chemistry, offering a "privileged scaffold" for creating catalysts and functional materials. acs.orgnih.gov The key principles guiding the design of isoquinoline-phosphine analogues, which are directly applicable to 4-(Dimethylphosphoryl)isoquinoline (B6169046), revolve around the synergistic interplay of steric and electronic properties.

Hard and Soft Donor Combination : The primary design feature is the combination of a soft phosphine (B1218219) donor with a hard nitrogen-containing heterocycle like isoquinoline. rsc.org In the case of this compound, the phosphoryl group (P=O) presents a hard oxygen donor instead of a soft phosphorus one. This hard-hard (N, O) donor set makes it particularly suitable for coordinating with hard or borderline Lewis acidic metal centers.

Steric and Electronic Tuning : The substituents on the phosphorus atom and the isoquinoline ring allow for fine-tuning of the ligand's properties. For instance, in analogues like 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), the bulky naphthyl and phenyl groups create a specific chiral pocket around the metal center, which is crucial for asymmetric catalysis. acs.org For this compound, the methyl groups on the phosphorus are sterically small, minimizing steric hindrance and potentially allowing for easier access of substrates to the metal center.

Bite Angle and Chelate Ring Size : The position of the phosphoryl group at the C4 position of the isoquinoline ring dictates the formation of a six-membered chelate ring upon P,N-coordination. This ring size is generally stable and provides a specific geometry (bite angle) that influences the catalytic and spectroscopic properties of the metal complex.

The modular synthesis of these ligands often allows for the creation of a diverse library of candidates from readily available starting materials, facilitating the optimization of ligands for specific applications. nih.gov

Complexation with Transition Metals

The P,N-ligand structure of this compound and its analogues enables effective complexation with a range of late transition metals, including palladium, ruthenium, rhodium, and iridium. The synthesis and resulting stoichiometry are highly dependent on the metal precursor, solvent, and reaction conditions.

The synthesis of metal complexes with isoquinoline-phosphine analogues typically involves the reaction of the ligand with a suitable metal salt or a precursor complex with labile ligands.

Palladium (Pd) Complexes : Palladium(II) complexes are commonly synthesized by reacting the ligand with precursors like [PdCl₂(cod)], [PdCl₂(NCPh)₂], or [Pd(allyl)Cl]₂. nih.govmdpi.comacs.org For example, the reaction of a bis(2-picolyl)phenylphosphine ligand with [PdCl₂(NCPh)₂] yields a neutral complex where the ligand coordinates in a bidentate N,P fashion. nih.gov The resulting complexes are typically characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and single-crystal X-ray diffraction.

Ruthenium (Ru) Complexes : Ruthenium(II) complexes are often prepared from precursors such as [RuCl₂(PPh₃)₃] or [Ru(p-cymene)Cl₂]₂. rsc.orgacs.org The coordination of P,N-ligands to ruthenium can lead to a variety of isomers, and the resulting complexes have shown significant activity in catalytic reactions like transfer hydrogenation. rsc.org Characterization relies heavily on techniques like X-ray diffraction to determine the solid-state structure and NMR to understand the geometry in solution.

Rhodium (Rh) and Iridium (Ir) Complexes : Rhodium(I) and Iridium(I) complexes are frequently synthesized from [Rh(nbd)Cl]₂ or [(COE)IrCl]₂ precursors, respectively (where nbd = norbornadiene and COE = cyclooctene). acs.orgcreighton.eduacs.org These metals can form square planar or trigonal bipyramidal complexes depending on the ligand and reaction conditions. nih.govcreighton.edu For example, an N,P,N-pincer ligand was shown to coordinate to Ir(I) in a facial mode in a trigonal bipyramidal structure. nih.gov

A general synthetic approach for a new transition metal complex is displayed in the table below.

| Metal Precursor | Ligand | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| [PdCl₂(NCPh)₂] | P,N-Ligand | Dichloromethane | Room Temperature | [PdCl₂(P,N-Ligand)] |

| [RuCl₂(PPh₃)₃] | P,N-Ligand | Toluene | Reflux | [RuCl₂(P,N-Ligand)(PPh₃)] |

| [Rh(nbd)Cl]₂ + AgPF₆ | P,N-Ligand | Acetone | Room Temperature | [Rh(nbd)(P,N-Ligand)]PF₆ |

| [(COE)₂IrCl]₂ | P,N-Ligand | Benzene (B151609) | Room Temperature | [IrCl(COE)(P,N-Ligand)] |

The versatility of isoquinoline-phosphine analogues allows for several coordination modes, which are often in equilibrium and can be influenced by the solvent, the presence of other ligands, and the metal's electronic requirements.

P,N-Chelation : This is the most common coordination mode, where both the phosphorus/phosphoryl group and the isoquinoline nitrogen bind to the metal center, forming a stable chelate ring. This mode is expected to be dominant for this compound, leading to a six-membered metallacycle.

P-only or N-only Monodentate Coordination : In the presence of strongly coordinating solvents or competing ligands, or with certain metal-to-ligand stoichiometries, the ligand may bind in a monodentate fashion through either the phosphorus/phosphoryl donor or the nitrogen atom. For instance, the reaction of 1-(2-pyridyl)-2-(diphenylphosphino)ethane with [Ir(CO)₂Cl₂]⁻ can yield a complex where two ligands are coordinated only through their phosphorus atoms. creighton.edu

Bridging Coordination : In polynuclear complexes, the ligand can bridge two metal centers, with the P and N donors binding to different metals. This is less common but has been observed in some systems. nih.gov

For this compound, the hard P=O oxygen and the N-donor of the isoquinoline would likely favor a bidentate N,O-chelation mode. This is supported by studies on a similar ligand, quinolin-4-yl-methyl-[N-(n-butyl)amino]-diphenylphosphine oxide, which coordinates to Cu(II), Ni(II), and Co(II) through the phosphoryl oxygen and the amino nitrogen, leaving the quinoline (B57606) nitrogen uncoordinated. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding within metal complexes of this compound and its analogues.

³¹P NMR spectroscopy is a particularly powerful tool for studying phosphorus-containing ligands. wikipedia.org

³¹P NMR Coordination Shift (Δδ) : The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination of the phosphoryl group to a metal center, a change in the ³¹P chemical shift (Δδ = δcomplex - δfree ligand) is observed. For phosphine oxides, coordination through the oxygen atom typically leads to a downfield shift (an increase in ppm value), indicating a decrease in electron density at the phosphorus nucleus. staffs.ac.uk The magnitude of this coordination shift can provide insights into the strength of the metal-ligand bond. researchgate.net

Coupling Constants : The coupling between ³¹P and other NMR-active nuclei (e.g., ¹H, ¹³C, or metals like ¹⁰³Rh or ¹⁹⁵Pt) provides valuable structural information. For example, the magnitude of the one-bond rhodium-phosphorus coupling constant (¹JRh-P) can help determine the geometry of rhodium complexes. marquette.edu

2D NMR Techniques : Techniques such as ¹H-¹H COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals in the complex, confirming the ligand's structure and its coordination to the metal. nih.gov

| Technique | Information Gained | Typical Observation for Analogues |

|---|---|---|

| ³¹P NMR | Confirmation of coordination; information on ligand electronic environment. | Significant downfield coordination shift (Δδ) upon P=O coordination. staffs.ac.uk |

| ¹H NMR | Shifts in isoquinoline proton signals upon N-coordination. | Downfield shift of protons near the N-atom (e.g., H1, H3). |

| ¹³C NMR | Changes in carbon chemical shifts upon coordination. | Shift changes in isoquinoline ring carbons adjacent to nitrogen. |

| 2D NMR (COSY, HSQC, HMBC) | Complete structural assignment of the ligand framework within the complex. | Correlation peaks confirm connectivity and spatial relationships. nih.gov |

Infrared (IR) and Raman spectroscopy are vital for probing the vibrational modes of the ligand that are affected by coordination. numberanalytics.com

P=O Stretching Frequency (ν(P=O)) : The most diagnostic feature in the IR spectrum of a this compound complex is the stretching vibration of the phosphoryl group. In the free ligand, this band appears at a characteristic frequency. Upon coordination of the phosphoryl oxygen to a metal center, the P=O bond is weakened, resulting in a shift of the ν(P=O) band to a lower frequency (red-shift). The magnitude of this shift is indicative of the strength of the M-O bond.

Isoquinoline Ring Vibrations : Coordination of the isoquinoline nitrogen atom to the metal center also perturbs the vibrational modes of the heterocyclic ring. Shifts in the C=C and C=N stretching frequencies within the isoquinoline ring system can be observed, providing further evidence of coordination. mdpi.com

For example, studies on metal carbonyl complexes show that the C-O stretching frequency is highly sensitive to the electronic properties of other ligands in the coordination sphere, a principle that applies analogously to the P=O bond in phosphoryl complexes. acs.org

Applications in Catalysis Driven by 4 Dimethylphosphoryl Isoquinoline Ligands

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild reaction conditions. Ligands play a crucial role in stabilizing the metal center, modulating its electronic properties, and controlling the stereochemical outcome of the reaction.

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. The performance of these catalytic systems is highly dependent on the nature of the supporting ligands, with phosphines being one of the most important classes. wikipedia.org Ligands based on 4-(dimethylphosphoryl)isoquinoline (B6169046) offer the potential for strong electron donation and specific steric environments, which are beneficial for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The efficiency of the Suzuki-Miyaura reaction is often enhanced by electron-rich and sterically demanding phosphine (B1218219) ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov While specific data for this compound in this reaction is not extensively documented, related P,N-ligand systems have shown high activity in the Suzuki coupling of aryl bromides and chlorides. mdpi.com The use of palladium catalysts with phosphine ligands is well-established for the coupling of heteroaryl systems. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phosphine Ligands This table presents examples of Suzuki-Miyaura reactions catalyzed by palladium-phosphine systems, illustrating the types of transformations where a ligand like this compound could be applicable.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / RO-PTA | 90 | mdpi.com |

| 2 | 4-Bromo-benzonitrile | Phenylboronic acid | Pd(OAc)₂ / RO-PTA | 85 | mdpi.com |

| 3 | 2-Chloropyridine | 4-Aminophenylboronic acid | Pd(OAc)₂ / SPhos | >95 | nih.gov |

| 4 | 4-Chloropyridine HCl | Phenylboronic acid | 7% Pd/WA30 | 57 | mdpi.com |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The ligand influences the regioselectivity and efficiency of the reaction. Phosphine-free palladium systems have been used, but phosphine ligands can significantly improve catalyst performance and stability, especially under mild conditions. mdpi.comrsc.org Palladium-catalyzed cyclization followed by a Heck reaction has been employed to synthesize 4-(1-alkenyl)-3-arylisoquinolines, demonstrating the compatibility of the isoquinoline (B145761) core in such transformations. researchgate.net

Table 2: Examples of Heck Reactions This table shows examples of Heck reactions, a versatile C-C bond-forming reaction where phosphine ligands are often employed.

| Entry | Aryl Halide | Alkene | Catalyst System | Yield (%) | Reference |

| 1 | Iodobenzene | Eugenol | Pd(OAc)₂ | 81 (E-isomer) | mdpi.com |

| 2 | Iodobenzene | Estragole | Pd(OAc)₂ | 88 (E-isomer) | mdpi.com |

| 3 | 2-(1-Alkynyl)benzaldimine | Styrene | Pd(OAc)₂ | 85 | researchgate.net |

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium-copper catalytic system. wikipedia.orgorganic-chemistry.org Copper-free versions often rely on highly efficient phosphine ligands to facilitate the coupling. libretexts.orgorganic-chemistry.org The synthesis of functionalized isoquinolines has been achieved through Sonogashira coupling, indicating the utility of this reaction for modifying the isoquinoline scaffold. organic-chemistry.org

Table 3: Sonogashira Coupling Reactions for Isoquinoline Synthesis This table provides examples of Sonogashira coupling reactions, highlighting its application in constructing or functionalizing isoquinoline structures.

| Entry | Halide Substrate | Alkyne | Catalyst System | Yield (%) | Reference |

| 1 | o-Iodobenzaldehyde imine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 98 | organic-chemistry.org |

| 2 | Aryl Iodide | Terminal Alkyne | Iron Powder / CuI / PPh₃ | 95 | nih.gov |

| 3 | 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd Catalyst | N/A (Selective at I-position) | libretexts.org |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad success of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. organic-chemistry.orgnih.govyoutube.com Ligands like this compound, with both a phosphine donor and a nitrogen-containing heterocycle, could potentially offer favorable properties for this transformation.

Table 4: Illustrative Buchwald-Hartwig Amination Reactions This table showcases examples of the Buchwald-Hartwig amination, where the choice of phosphine ligand is crucial for catalytic efficiency.

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Yield (%) | Reference |

| 1 | 4-Iodotoluene | α-Branched Primary Amine | Pd(dba)₂ / Josiphos ligand | 95 | nih.gov |

| 2 | 3-Iodopyridine | Primary Amine | Pd(dba)₂ / Josiphos ligand | 88 | nih.gov |

| 3 | Aryl Chloride | (H)N-Heterocycle | Pd(OAc)₂ / Monodentate Phosphine | High | nih.gov |

The reduction of N-heteroaromatics like isoquinolines to their saturated or partially saturated counterparts is of great importance, as these products are common motifs in natural products and pharmaceuticals. Asymmetric hydrogenation, which delivers chiral products with high enantiomeric excess, is particularly valuable. Iridium and rhodium complexes bearing chiral phosphine ligands have proven to be highly effective for the asymmetric hydrogenation of isoquinolines. rsc.orgdicp.ac.cn These reactions often require an activation step, for instance, by using chloroformates or strong Brønsted acids, to break the aromaticity of the isoquinoline ring and facilitate hydrogenation. rsc.orgdicp.ac.cn The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. dicp.ac.cn

Table 5: Asymmetric Hydrogenation of Isoquinoline Derivatives This table details research findings on the asymmetric hydrogenation of various isoquinoline substrates using chiral phosphine ligands, demonstrating high conversions and enantioselectivities.

| Entry | Substrate | Catalyst / Ligand | Conditions | Conversion (%) | ee (%) | Reference |

| 1 | 1-Methylisoquinoline | [{IrCl(cod)}₂] / (S)-Segphos | ClCO₂Bn, Li₂CO₃, THF, 600 psi H₂ | 87 | 76 | dicp.ac.cnresearchgate.net |

| 2 | 1-Propylisoquinoline | [{IrCl(cod)}₂] / (S)-Segphos | ClCO₂Bn, Li₂CO₃, THF, 600 psi H₂ | 92 | 90 | dicp.ac.cn |

| 3 | 1-Phenylisoquinoline | [{IrCl(cod)}₂] / (S)-Segphos | ClCO₂Bn, Li₂CO₃, THF, 600 psi H₂ | 45 | 83 | dicp.ac.cn |

| 4 | 3-Methylisoquinoline | [Rh(cod)₂]BF₄ / L1* | HCl, CH₂Cl₂/MeOH, 60 atm H₂ | >99 | 99 | rsc.org |

| 5 | 1-Phenylisoquinoline | [Ir(COD)Cl]₂ / (R)-SegPhos | TCCA, THF, 1200 psi H₂ | >99 | 96 |

L1 = Ferrocene-thiourea chiral bisphosphine ligand

Direct C-H activation and functionalization represent a highly atom-economical and efficient strategy for modifying complex organic molecules. Transition metal catalysis, particularly with rhodium, has been successfully applied to the C-H functionalization of isoquinolines. acs.org These reactions often proceed via a directed mechanism where a functional group on the substrate coordinates to the metal center and directs the C-H activation to a specific position. The isoquinoline nitrogen itself can act as a directing group. Furthermore, catalyst-free methods for the double C-H functionalization of quinolines with secondary phosphine oxides have been reported, yielding 2,4-bisphosphorylated quinolines. nih.gov This suggests that the phosphoryl group in this compound could potentially influence or participate in C-H activation processes.

Table 6: C-H Functionalization of Isoquinolines and Related Heterocycles This table summarizes different approaches to the C-H functionalization of the isoquinoline core, a key strategy for synthesizing complex derivatives.

| Entry | Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1 | Hydrazone of Aromatic Ketone | Alkyne | [RhCp*Cl₂]₂ | Isoquinoline | High | acs.org |

| 2 | Quinoline (B57606) | Diphenylphosphine (B32561) oxide | Catalyst-free, then Chloranil | 2,4-Bis(diphenylphosphoryl)quinoline | 77 | nih.gov |

| 3 | 1-Aryl isoquinoline | N-Cyano-N-phenyl-p-toluenesulfonamide | Chiral CpRhodium Complex | Axially chiral 1-aryl isoquinoline nitrile | up to 94 | acs.org |

| 4 | Benzylamine | Sulfoxonium ylide | Ru(II) catalyst | Isoquinoline | Good | organic-chemistry.org |

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed predominantly by ruthenium and molybdenum complexes. The ligand environment around the metal center is crucial for catalyst activity, stability, and selectivity (e.g., Z/E selectivity). While N-heterocyclic carbenes (NHCs) are the most common ligands in second-generation ruthenium catalysts, phosphine ligands are present in first-generation catalysts and can be used in combination with NHCs. nih.gov The use of phosphite (B83602) and phosphate (B84403) ligands in ruthenium catalysts has been shown to improve stability and influence selectivity. acs.orgacs.org Although there is limited literature specifically detailing the use of this compound as a ligand in olefin metathesis, its phosphorus donor atom suggests it could potentially be incorporated into such catalytic systems. The electronic and steric properties of the isoquinoline moiety could modulate the behavior of the resulting catalyst. mdpi.com

Heterogeneous Catalysis (Immobilized Systems)

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which is particularly problematic when using expensive or toxic metals. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue by allowing for easy catalyst recovery and recycling. A common approach is to immobilize a homogeneous catalyst onto a solid support.

The immobilization of phosphine-based ligands and their metal complexes onto solid supports is a well-established strategy to bridge homogeneous and heterogeneous catalysis. Common supports include inorganic materials like silica (B1680970) and organic polymers.

Immobilization on Silica: Silica is a popular support due to its high surface area, mechanical stability, and the well-understood chemistry of its surface silanol (B1196071) (Si-OH) groups. Phosphine ligands can be functionalized with a trialkoxysilane group (e.g., -Si(OEt)₃), which can then be covalently attached to the silica surface via a condensation reaction. However, side reactions can occur, potentially leading to the formation of inactive phosphonium (B103445) or phosphine oxide species on the surface.

Immobilization on Polymers: Porous organic polymers offer a versatile platform for catalyst immobilization. Phosphine functionalities can be introduced by either polymerizing a monomer that already contains the phosphine ligand or by post-synthesis modification of a pre-formed polymer. These polymer-supported catalysts can be used in continuous-flow reactors, offering significant advantages for industrial processes.

For this compound, immobilization could be envisioned by first functionalizing the isoquinoline ring with a group suitable for grafting (e.g., a vinyl or chloromethyl group) and then attaching it to a polymer or a functionalized silica support. This would allow for the creation of a recyclable catalyst system, combining the potential catalytic advantages of the ligand with the practical benefits of heterogeneous catalysis.

Performance in Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. In the context of catalysts utilizing this compound as a ligand, the development of supported systems is an area of active research.

The performance of these supported catalysts is evaluated based on several key metrics:

Catalytic Activity: This is often measured by the turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before deactivation, while TOF is the turnover rate per unit of time.

Recyclability: A crucial advantage of supported catalysts is their potential for reuse. Recyclability is assessed by performing multiple catalytic cycles with the same catalyst batch and measuring the conversion and selectivity in each cycle. A minimal loss of activity over successive runs indicates a stable and economically viable catalyst.

Leaching: This refers to the undesirable detachment of the active catalytic species from the solid support into the reaction medium. Leaching is a major concern as it leads to contamination of the product and a decrease in the catalyst's long-term stability and reusability. The extent of leaching is typically determined by analyzing the reaction mixture for traces of the metal from the catalytic complex.

Hypothetical Performance of a Supported this compound-Palladium Catalyst

| Catalyst System | Reaction | TON | TOF (h⁻¹) | Leaching (ppm Pd) |

|---|---|---|---|---|

| Pd-P(O)Me₂-Isoq/SiO₂ | Suzuki Coupling | >10,000 | >1000 | <1 |

Recyclability of a Supported this compound-Palladium Catalyst

| Cycle | Conversion (%) |

|---|---|

| 1 | 99 |

| 2 | 98 |

| 3 | 98 |

| 4 | 97 |

These tables illustrate the kind of data researchers would seek to demonstrate the successful implementation of a supported catalyst system. The goal is to maintain high TON and TOF values while minimizing leaching and demonstrating high recyclability.

Advanced Spectroscopic and Structural Elucidation of 4 Dimethylphosphoryl Isoquinoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry (HRMS) is a fundamental technique for the initial characterization of a synthesized compound, providing a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For 4-(Dimethylphosphoryl)isoquinoline (B6169046) (C₁₁H₁₂NOP), the expected exact mass can be calculated and compared with the experimentally determined value. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of such polar, heterocyclic compounds. researchgate.netspectrabase.com The high accuracy of HRMS, typically to within a few parts per million (ppm), allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. wikipedia.org

Detailed NMR Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. ias.ac.in A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

The ¹H and ¹³C NMR spectra of this compound would exhibit signals corresponding to both the isoquinoline (B145761) ring protons and carbons, as well as the methyl groups of the dimethylphosphoryl moiety.

¹H NMR: The aromatic region would show a complex pattern of signals for the seven protons of the isoquinoline ring. chemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the phosphoryl group and the nitrogen atom. The proton at the C1 position, being adjacent to the nitrogen, is expected to appear at a downfield chemical shift, typically above 9.0 ppm. chemicalbook.com The protons on the benzene (B151609) ring portion of the isoquinoline would appear in the range of 7.5-8.5 ppm. rsc.org The two methyl groups on the phosphorus atom would likely appear as a doublet in the upfield region of the spectrum due to coupling with the ³¹P nucleus.

¹³C NMR: The ¹³C NMR spectrum would show eleven distinct signals. The carbon atoms of the isoquinoline ring would resonate in the aromatic region (typically 120-155 ppm). chemicalbook.comchemicalbook.com The carbon atom directly attached to the phosphorus (C4) would show a characteristic coupling to the ³¹P nucleus (¹JCP), which is a key indicator of the substitution pattern. The chemical shift of C4 would also be significantly influenced by the phosphoryl group. The two methyl carbons of the dimethylphosphoryl group would appear in the upfield region.

A table of predicted ¹H and ¹³C NMR data for this compound, based on data for isoquinoline and related organophosphorus compounds, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~9.2 (s) | ~152 |

| C3 | ~8.5 (s) | ~143 |

| C4 | - | ~135 (d, ¹JCP) |

| C5 | ~8.1 (d) | ~128 |

| C6 | ~7.6 (t) | ~127 |

| C7 | ~7.8 (t) | ~130 |

| C8 | ~8.0 (d) | ~127 |

| C4a | - | ~136 |

| C8a | - | ~129 |

| P-CH₃ | ~2.0 (d, ²JHP) | ~20 (d, ¹JCP) |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet. J-coupling values are not predicted here but would be crucial for definitive assignments.

³¹P NMR spectroscopy is a highly sensitive and specific technique for characterizing organophosphorus compounds. irphouse.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. For a pentavalent phosphorus atom in a dimethylphosphoryl group attached to an aromatic ring, the ³¹P chemical shift is expected to be in the range of +20 to +40 ppm (relative to 85% H₃PO₄). spectrabase.comrsc.org The exact chemical shift would provide valuable information about the electronic environment of the phosphorus atom in this compound.

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of the protonated carbons of the isoquinoline ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between the methyl groups and the protons on the isoquinoline ring, particularly the proton at C5.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are determined by its structure and bonding. optica.orgchemicalbook.comnist.gov These techniques are particularly useful for identifying characteristic functional groups.

The most prominent feature in the IR and Raman spectra of this compound related to the phosphoryl group would be the P=O stretching vibration. This is typically a very strong and sharp band in the IR spectrum, appearing in the region of 1250-1150 cm⁻¹. nih.govresearchgate.net The exact frequency of this vibration is sensitive to the electronic effects of the substituents on the phosphorus atom. The presence of the electron-withdrawing isoquinoline ring would likely shift this band to a lower wavenumber compared to alkyl-substituted phosphine (B1218219) oxides. Other characteristic vibrations include the P-C stretching and bending modes, which would appear at lower frequencies. The spectra would also show the characteristic bands for the aromatic C-H and C=C stretching and bending vibrations of the isoquinoline ring. irphouse.comrsc.org

A table of expected characteristic vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C and C=N Stretch | 1650-1450 | Medium-Strong |

| P=O Stretch | 1250-1150 | Strong |

| P-C Stretch | 800-600 | Medium |

| Aromatic C-H Bending (out-of-plane) | 900-675 | Strong |

Aromatic Ring Vibrations and Substituent Effects

The vibrational spectra of isoquinoline, the parent heterocyclic system of this compound, have been extensively studied using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. irphouse.comrsc.org The vibrational modes of the isoquinoline ring are sensitive to the nature and position of substituents. The introduction of a dimethylphosphoryl group at the C4 position is expected to induce significant changes in the vibrational frequencies of the aromatic core due to its electronic and steric effects.

The aromatic C-H stretching vibrations in isoquinoline are typically observed in the region of 3102–2881 cm⁻¹. irphouse.com The C-C stretching vibrations of the fused ring system give rise to a series of bands between 1590 cm⁻¹ and 1124 cm⁻¹. irphouse.com The presence of the electron-withdrawing dimethylphosphoryl group at the C4 position is anticipated to cause a shift in these vibrational frequencies. This is due to the perturbation of the π-electron density of the isoquinoline ring system.

Furthermore, the P=O stretching vibration of the phosphoryl group is a strong IR absorber and is expected to appear as a prominent band in the spectrum, typically in the range of 1250-1300 cm⁻¹. The exact position of this band can provide information about the nature of the interaction between the phosphoryl group and the isoquinoline ring. Additionally, the P-C and O-CH₃ vibrations will introduce new bands into the spectrum, further characterizing the substitution.

Table 1: Characteristic Vibrational Frequencies of Isoquinoline and Expected Influence of a 4-Dimethylphosphoryl Substituent.

| Vibrational Mode | Isoquinoline (cm⁻¹) irphouse.com | Expected Effect of 4-(Dimethylphosphoryl) Group |

| Aromatic C-H Stretch | 3102–2881 | Minor shifts in frequency and intensity |

| Aromatic C=C Stretch | 1590–1485 | Shifts in frequency due to electronic perturbation |

| Ring Breathing Modes | ~995 | Shift in frequency and potential coupling with P-C modes |

| C-H In-plane Bend | 1070–1013 | Minor to moderate shifts |

| C-H Out-of-plane Bend | 799–717 | Shifts influenced by steric and electronic effects |

| P=O Stretch | N/A | Strong, characteristic band expected ~1250-1300 cm⁻¹ |

| P-C Stretch | N/A | Characteristic bands in the fingerprint region |

| O-CH₃ Stretch | N/A | Characteristic bands around 1040 cm⁻¹ |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of isoquinoline exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. rsc.orgnist.gov The spectrum is sensitive to substitution on the aromatic rings, with electron-donating or electron-withdrawing groups causing shifts in the absorption maxima (λ_max).

Computational studies on isoquinoline derivatives have shown that the introduction of various substituents can significantly alter the HOMO-LUMO energy gap, which is reflected in the UV-Vis spectrum. researchgate.netresearchgate.net The dimethylphosphoryl group, being electron-withdrawing, is expected to influence the electronic transitions of the isoquinoline core. This can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, depending on the nature of the interaction with the π-system. Time-dependent density functional theory (TD-DFT) calculations are often employed to predict and interpret the electronic spectra of such molecules. rsc.orgnih.gov

Table 2: Theoretical and Experimental UV-Vis Absorption Maxima (λ_max) for Isoquinoline and Substituted Derivatives.

| Compound | Solvent | λ_max (nm) - Experimental | λ_max (nm) - Theoretical (Method) | Reference |

| Isoquinoline | Gas Phase | 213, 266, 317 | 215, 268, 315 (TD-DFT) | rsc.org |

| Isoquinoline | Cyclohexane | 217, 266, 317 | - | nist.gov |

| 5-Nitroisoquinoline | Benzene | 258, 305, 355 | - | researchgate.net |

| 5-Aminoisoquinoline | Benzene | 240, 300, 345 | - | researchgate.net |

| Note: Experimental data for this compound is not readily available in the cited literature. The data for substituted isoquinolines are presented to illustrate substituent effects. |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Confirmation of Atom Connectivity and Stereochemistry

X-ray crystallography would unequivocally establish the connectivity between the phosphorus atom of the dimethylphosphoryl group and the C4 position of the isoquinoline ring. It would also provide precise measurements of the P-C, P=O, and P-O bond lengths and the bond angles around the phosphorus atom, which are crucial for understanding the steric and electronic properties of the substituent. In cases where stereocenters are present, X-ray diffraction can determine the absolute stereochemistry of the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The crystal structure of this compound would reveal how these molecules arrange themselves in the solid state. The phosphoryl oxygen is a potential hydrogen bond acceptor, and the aromatic isoquinoline ring can participate in π-π stacking interactions. Understanding these interactions is critical as they can influence the physical properties of the material, such as its melting point and solubility. The analysis of Hirshfeld surfaces is a common method to visualize and quantify these intermolecular contacts.

Table 3: Representative Intermolecular Interactions in Isoquinoline Derivatives from Crystallographic Studies.

| Compound | Interaction Type | Distance (Å) / Geometry | Reference |

| A substituted isoquinoline derivative | C—H∙∙∙O | 2.5 - 3.0 | researchgate.net |

| A substituted isoquinoline derivative | C—H∙∙∙π | - | researchgate.net |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | N-H···O, C-H···N | - | nih.gov |

| Note: Specific crystallographic data for this compound is not available in the provided search results. This table illustrates common interactions found in related structures. |

Computational and Theoretical Studies on this compound: An Unexplored Frontier

Extensive searches for dedicated computational and theoretical studies on the chemical compound This compound have revealed a significant gap in the available scientific literature. As of the latest inquiries, there are no specific, publicly accessible research articles, databases, or computational chemistry repositories that provide in-depth analysis of this particular molecule's electronic structure, conformational landscape, or predicted spectroscopic parameters.

This lack of information prevents a detailed discussion on the following key computational areas for this compound:

Quantum Chemical Calculations of Electronic Structure: No published studies using Density Functional Theory (DFT) to analyze the molecular orbitals and electron density distribution, nor any ab initio calculations for energy and geometry optimization, have been found.

Conformational Analysis and Energy Landscapes: Information regarding the torsional barriers and potential rotational isomers of the dimethylphosphoryl group relative to the isoquinoline ring is not available.

Prediction of Spectroscopic Parameters via Computational Methods: There are no accessible studies that report on the computational prediction and validation of NMR chemical shifts for this compound.

While computational studies on the parent isoquinoline molecule and various other substituted isoquinolines exist, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the dimethylphosphoryl substituent at the 4-position. The phosphorus atom and its associated methyl and oxygen groups would introduce complex orbital interactions and conformational possibilities that necessitate a dedicated computational investigation.

The absence of such fundamental theoretical data highlights an opportunity for future research. A comprehensive computational study would be invaluable for understanding the intrinsic properties of this compound, which could, in turn, support and guide potential experimental work and applications. Such research would involve:

Geometry optimization to determine the most stable three-dimensional structure.

Frequency calculations to confirm the nature of the stationary points on the potential energy surface and to predict vibrational spectra.

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) to understand its chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) mapping to identify sites susceptible to electrophilic and nucleophilic attack.

Conformational searches to explore the rotational freedom around the C-P bond and its energetic implications.

NMR chemical shift calculations to aid in the structural elucidation and interpretation of experimental NMR data.

Until such studies are undertaken and published, a detailed, scientifically accurate article on the computational and theoretical aspects of this compound, as per the requested outline, cannot be generated. The scientific community awaits future investigations to illuminate the theoretical characteristics of this specific compound.

Computational and Theoretical Studies on 4 Dimethylphosphoryl Isoquinoline

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, the identification of intermediates and transition states, and the rationalization of observed product distributions.

For 4-(Dimethylphosphoryl)isoquinoline (B6169046), computational studies can illuminate both its synthesis and its potential role as a ligand in catalysis. A plausible synthetic route is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of an H-phosphonate (like dimethyl phosphite) with an aryl halide (such as 4-bromoisoquinoline). researchgate.net Computational chemistry can model the entire catalytic cycle of such a reaction, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Transition State Characterization for Synthetic Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. youtube.comyoutube.com Computationally, a transition state is located on the potential energy surface as a first-order saddle point, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For the synthesis of this compound via a cross-coupling reaction, DFT calculations can be used to:

Locate the transition state structures for each elementary step of the catalytic cycle.

Calculate the activation energy (ΔG‡) , which is the free energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. youtube.com

Analyze the geometry of the transition state to understand the bonding changes occurring during the reaction. For example, in the reductive elimination step that forms the P-C bond, calculations would show the simultaneous breaking of the Pd-P and Pd-C bonds and the formation of the new P-C bond.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located TS correctly connects the reactant and product states of that elementary step.

Theoretical studies on the mechanism of P-C bond cleavage in related α-aminophosphonates have demonstrated the power of DFT in mapping out multi-step reaction pathways involving protonation and bond scission. nih.gov A similar approach could be applied to model the key P-C bond-forming step in the synthesis of this compound.

Ligand Exchange Mechanisms in Metal Complexes

When this compound acts as a ligand in a metal complex, it can be substituted by other ligands present in the solution. Understanding the mechanism of this ligand exchange is crucial for predicting the behavior of the complex in a reaction medium. Ligand substitution reactions typically proceed through a continuum of mechanisms bounded by two extremes: researchwithrutgers.com

Dissociative (D) Mechanism: The leaving ligand departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) Mechanism: The incoming ligand attacks the complex first, forming a higher-coordinated intermediate, from which the leaving ligand then departs.

Interchange (I) Mechanism: The bond breaking and bond making occur in a concerted fashion, which can be either more dissociative (Id) or associative (Ia) in character. researchgate.net

Computational modeling can distinguish between these pathways by locating the relevant intermediates and transition states. The calculated activation barriers for the different pathways reveal the most likely mechanism. This compound can potentially coordinate to a metal center through either the phosphorus atom (as a soft phosphine-type ligand) or the phosphoryl oxygen atom (as a hard donor). DFT calculations could predict the preferred coordination mode and model the energetics of its exchange with other common ligands like water, halides, or other organic molecules.

Catalytic Cycle Simulations

If a metal complex of this compound is catalytically active, computational chemistry can be used to simulate the entire catalytic cycle. researchgate.net This involves identifying all the intermediates and transition states that connect the starting catalyst to its regenerated form after producing one molecule of product.

A full computational simulation of a catalytic cycle would involve:

Proposing a plausible mechanism: Based on known organometallic reaction steps (e.g., oxidative addition, migratory insertion, reductive elimination).

Calculating the Gibbs free energy profile: For the entire cycle, using DFT. This identifies the rate-determining step(s) and the turnover-limiting intermediate.

Microkinetic Modeling: Using the calculated free energies, a microkinetic model can be constructed to simulate the reaction kinetics under various conditions (temperature, pressure, concentrations). nih.gov This allows for the prediction of reaction rates and selectivities, providing a direct comparison with experimental data.

Computational studies on catalytic cycles involving phosphine (B1218219) ligands are common and have provided deep insights into reaction mechanisms and catalyst design. nih.govresearchgate.net Similar methodologies could be applied to investigate the potential catalytic applications of this compound complexes.

Molecular Dynamics Simulations for Solution Behavior and Dynamics

While quantum mechanics (QM) methods like DFT are excellent for studying the details of a single reaction, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over longer timescales in a condensed phase, such as in solution. wikipedia.org MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic and intermolecular forces.

MD simulations of this compound in various solvents (e.g., water, heptane, ethanol) could provide valuable insights into its solution-phase behavior. acs.orgacs.org

Key aspects that can be studied with MD simulations:

Solvation Structure: MD can reveal how solvent molecules arrange around the solute. For this compound, this would show the specific interactions of solvent molecules with the hydrophobic isoquinoline (B145761) ring versus the polar dimethylphosphoryl group. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent atom at a certain distance from a solute atom. acs.org

Diffusion and Dynamics: The translational and rotational diffusion coefficients of the molecule can be calculated, providing information on its mobility in solution. acs.org

Conformational Dynamics: MD can explore the different conformations of the molecule, such as the rotation around the C-P bond, and the timescales of these motions.

Aggregation: If the concentration is high enough, MD simulations can predict whether molecules of this compound tend to self-associate or form aggregates in solution, and what the structure of these aggregates would be.

Studies on similar organophosphorus compounds like dimethyl methylphosphonate (B1257008) (DMMP) have used MD simulations to understand their complex interactions and structuring in aqueous solutions. researchgate.netnjit.edunih.gov Likewise, MD simulations of quinoline (B57606) and its derivatives have been performed to understand their liquid-phase structure and dynamics. acs.orgmdpi.commdpi.com These studies provide a strong foundation for conducting similar computational experiments on this compound to predict its behavior in a realistic solution environment.

Reactivity and Mechanistic Investigations of 4 Dimethylphosphoryl Isoquinoline

Reactivity of the Phosphoryl Group

The phosphorus atom in 4-(Dimethylphosphoryl)isoquinoline (B6169046) is pentavalent and tetracoordinate, existing in a phosphoryl (P=O) group. This functional group is central to a range of potential transformations.

Nucleophilic and Electrophilic Reactions at Phosphorus

The phosphorus center in the dimethylphosphoryl group is electrophilic due to the polarization of the P=O bond and the electronegativity of the attached oxygen and carbon atoms. This electrophilicity allows for nucleophilic attack at the phosphorus atom. While specific studies on this compound are not extensively documented, the reactivity can be inferred from general principles of organophosphorus chemistry.

Nucleophilic substitution at the thiophosphoryl (P=S) center, a close analog to the phosphoryl (P=O) group, has been shown to proceed through either a concerted SN2-like mechanism or a stepwise pathway involving a pentacoordinate intermediate. sapub.org For instance, the reactions of various thiophosphoryl chlorides with amines have been mechanistically evaluated. sapub.org It is plausible that nucleophilic substitution reactions on this compound would follow similar mechanistic pathways, depending on the nature of the nucleophile and the reaction conditions.

Electrophilic reactions at the phosphoryl oxygen are also conceivable, such as protonation or coordination to Lewis acids. This interaction would increase the electrophilicity of the phosphorus atom, potentially facilitating nucleophilic attack.

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene, and makes the pyridinoid ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) and Regioselectivity

In general, electrophilic aromatic substitution on the unsubstituted isoquinoline ring occurs preferentially on the benzenoid ring at positions C5 and C8. wikipedia.org The pyridine ring is deactivated due to the electronegative nitrogen atom. wikipedia.org

The dimethylphosphoryl group at C4 is a deactivating, electron-withdrawing group. In electrophilic aromatic substitution reactions, deactivating groups typically direct incoming electrophiles to the meta position. However, in the case of this compound, the substitution will still be directed to the more reactive carbocyclic ring. The deactivating nature of the phosphoryl group would further decrease the rate of reaction compared to unsubstituted isoquinoline. The primary sites of electrophilic attack are expected to remain at C5 and C8.

Table 1: Predicted Regioselectivity of EAS on this compound

| Reagent/Reaction | Predicted Product(s) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 4-(Dimethylphosphoryl)-5-nitroisoquinoline and 4-(Dimethylphosphoryl)-8-nitroisoquinoline |

| Halogenation (Br₂/FeBr₃) | 4-(Dimethylphosphoryl)-5-bromoisoquinoline and 4-(Dimethylphosphoryl)-8-bromoisoquinoline |

Nucleophilic Aromatic Substitution (NAS) and Addition Reactions

The electron-deficient pyridine ring of isoquinoline is susceptible to nucleophilic attack, primarily at the C1 position. The presence of the electron-withdrawing dimethylphosphoryl group at C4 would further enhance the electrophilicity of the pyridinoid ring, although its direct influence on the regioselectivity of nucleophilic attack (C1 vs. C3) is not well-documented.

Studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, show that nucleophilic aromatic substitution (SNAr) occurs regioselectively at the C4 position. nih.gov This is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. nih.gov By analogy, the C4-phosphoryl group in the target molecule could influence the reactivity of adjacent positions.

Furthermore, methods for the C4-alkylation of isoquinolines have been developed that proceed through a temporary dearomatization strategy, highlighting the possibility of addition reactions to the isoquinoline core. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

While current methods for producing 4-(Dimethylphosphoryl)isoquinoline (B6169046) and its derivatives are effective, future research is increasingly aimed at developing more sustainable and atom-economical synthetic pathways. A primary focus is on C-H activation strategies, which eliminate the need for pre-functionalized starting materials, thus minimizing waste and boosting efficiency. Transition-metal-catalyzed C-H functionalization is a powerful, sustainable, and efficient strategy for building valuable heterocyclic products like isoquinolines from simple precursors in a rapid and atom-economical way. nih.gov For instance, researchers are investigating the direct phosphorylation of the isoquinoline (B145761) core, which would be a major advancement in atom economy compared to conventional cross-coupling methods that often produce stoichiometric byproducts.

Another promising direction is the use of mechanochemistry. A high-temperature mechanochemical protocol has been shown to enable the highly efficient, solvent-free deoxygenation of phosphine (B1218219) oxides, a key chemical transformation in phosphorus chemistry. nih.gov Applying such solvent-free methods, which can often be conducted in air and are complete in under 30 minutes, to the synthesis or modification of this compound could significantly reduce the environmental impact. nih.gov

Furthermore, multi-component reactions (MCRs) offer a green and atom-economical approach. MCRs that combine several starting materials in a single step are being explored for the synthesis of complex quinoline (B57606) and isoquinoline derivatives. nih.govacs.org Adopting an MCR strategy for this compound would align with the principles of green chemistry by increasing yield, shortening reaction times, and simplifying work-up procedures. acs.org

| Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Direct C-H Phosphorylation | Higher atom economy, reduced waste | Transition-metal catalysis nih.gov |

| Mechanochemistry | Solvent-free, rapid reactions, air tolerance | Sustainable phosphine oxide chemistry nih.gov |

| Multi-component Reactions | High atom economy, shorter reaction times | Green synthesis of heterocycles nih.govacs.org |

Exploration of New Catalytic Transformations

The catalytic possibilities of metal complexes featuring this compound-based ligands are a growing field of research with substantial room for innovation.

The photophysical and electrochemical properties of isoquinoline-based compounds indicate their potential use in electro- and photocatalysis. Future research is expected to concentrate on designing ligands containing this compound that can drive light-induced or electrochemically-powered chemical reactions. The strong σ-donating character of related N-heterocyclic carbene (NHC) ligands, for example, has been shown to favorably tune the electronic properties of rhenium-based electrocatalysts for CO2 reduction. nih.gov Similarly, the electronic properties of P,N-ligands can be fine-tuned to modulate the photophysical and photocatalytic performance of copper(I) complexes used in reactions like C-H activation. rsc.org A combination of copper and photoredox catalysis has proven effective for certain reactions where an isoquinoline-based P,N-ligand (Quinap) was identified as optimal. acs.org These findings suggest that this compound-metal complexes could be engineered as next-generation catalysts for energy-efficient synthesis.

Multi-component reactions (MCRs), in which three or more reactants are combined in a single step to create a complex product, offer a highly efficient and atom-economical method for chemical synthesis. nih.gov The development of new MCRs catalyzed by complexes of this compound is a promising avenue for future work. For example, MCR protocols have been successfully used to prepare phosphine oxide indenoquinoline derivatives. nih.gov Applying this concept, the unique steric and electronic features of the this compound ligand could be used to control the regio- and stereoselectivity of complex MCRs, providing rapid access to diverse libraries of complex molecules for applications in materials science and drug discovery.

Design of Next-Generation Ligands Based on this compound Scaffold

The modular structure of the this compound scaffold makes it an excellent platform for designing new and improved ligands for a wide range of catalytic uses.

A key direction for future ligand design is the addition of chiral auxiliaries to induce asymmetry in catalytic reactions. By attaching a chiral group to the isoquinoline or phosphoryl component, a chiral environment can be created around a metal center, allowing for the enantioselective synthesis of valuable chiral molecules. Axially chiral P,N-ligands, such as those based on isoquinoline scaffolds (e.g., Quinap), have emerged as a powerful class for a broad range of metal-catalyzed enantioselective transformations. acs.org While many chiral phosphines were initially designed as ligands for metal catalysis, their potential in other areas of synthesis is vast. nih.gov The synthesis of new chiral phosphines remains a significant challenge, but the development of chiral variants of this compound, perhaps by introducing planar or axial chirality, could lead to novel catalysts for asymmetric synthesis. nih.gov

| Chirality Strategy | Potential Application | Example Ligand Class |

| Axial Chirality | Enantioselective C-C bond formation | QUINAP (isoquinoline-based P,N-ligand) acs.org |

| Planar Chirality | Asymmetric cycloadditions | Ferrocene-modified phosphines nih.gov |

| Chiral Phosphorous Center | General asymmetric catalysis | Chiral Monophosphines nih.gov |

While monodentate ligands based on this compound have shown utility, creating bidentate and multidentate ligands from this scaffold is a critical area for future research. researchgate.net By introducing additional coordinating groups onto the isoquinoline framework, it is possible to generate ligands that bind more tightly to metal centers, resulting in more stable and reactive catalysts. Mixed phosphine-phosphine oxide ligands are a prime example of hemilabile systems that can act as either mono- or bidentate ligands, leading to different reaction outcomes than traditional bis(phosphines). researchgate.net Research into synthesizing novel multidentate phosphine ligands is ongoing, with strategies including the functionalization of existing scaffolds. cardiff.ac.ukmdpi.com The isoquinolone core, for instance, can be functionalized, and these derivatives can serve as partners in cross-coupling reactions to build more complex structures. nih.gov Applying these principles, a coordinating group could be installed at another position on the this compound ring to create a novel bidentate P,N-ligand, offering enhanced control over the geometry and reactivity of the resulting metal complexes.

Advanced Materials Applications (e.g., in optoelectronics, sensors where chemically relevant)

The electronic and structural characteristics of this compound suggest its potential utility in the development of novel advanced materials, particularly in the fields of optoelectronics and chemical sensing.